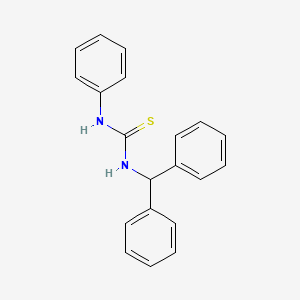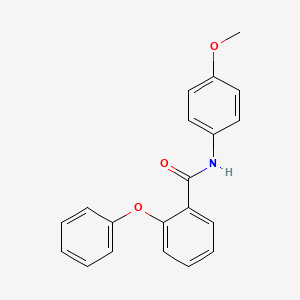
N-(diphenylmethyl)-N'-phenylthiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(diphenylmethyl)-N'-phenylthiourea, commonly known as DPMPT, is a chemical compound that is widely used in scientific research. DPMPT is a thiourea derivative that has been synthesized using various methods. This compound has been found to have a wide range of applications in scientific research, including its use as a reagent for the determination of copper and as a catalyst in organic synthesis.
科学研究应用
DPMPT has been found to have a wide range of applications in scientific research. One of its main uses is as a reagent for the determination of copper. DPMPT reacts with copper ions to form a complex that can be easily measured using spectrophotometry. This method is widely used in analytical chemistry for the determination of copper in various samples.
DPMPT is also used as a catalyst in organic synthesis. It has been found to be an effective catalyst for the synthesis of various organic compounds, including imines, oximes, and hydrazones. DPMPT has also been used in the synthesis of heterocyclic compounds, such as pyrazoles and pyridazines.
作用机制
The mechanism of action of DPMPT is not fully understood. It is believed that DPMPT acts as a nucleophile, attacking electrophilic species such as copper ions or carbonyl groups. The resulting complex or intermediate then undergoes further reactions to form the desired product.
Biochemical and physiological effects:
There is limited information available on the biochemical and physiological effects of DPMPT. However, studies have shown that DPMPT is not toxic to cells and does not cause any significant adverse effects.
实验室实验的优点和局限性
One of the main advantages of using DPMPT in lab experiments is its high selectivity for copper ions. This makes it an ideal reagent for the determination of copper in various samples. DPMPT is also relatively easy to synthesize and purify, making it a cost-effective reagent.
However, there are some limitations to using DPMPT in lab experiments. One of the main limitations is its low solubility in water, which can make it difficult to work with in aqueous solutions. DPMPT is also sensitive to light and air, which can cause it to degrade over time.
未来方向
There are several future directions for the use of DPMPT in scientific research. One area of interest is the development of new catalytic applications for DPMPT. Researchers are also exploring the use of DPMPT as a reagent for the determination of other metal ions, such as zinc and nickel.
Another area of interest is the development of new synthetic methods for DPMPT. Researchers are exploring the use of alternative starting materials and reaction conditions to improve the yield and purity of DPMPT.
Conclusion:
In conclusion, DPMPT is a versatile compound that has a wide range of applications in scientific research. Its use as a reagent for the determination of copper and as a catalyst in organic synthesis has been well established. Although there are some limitations to using DPMPT in lab experiments, its high selectivity and relative ease of synthesis make it a valuable tool for researchers. There are also several future directions for the use of DPMPT in scientific research, including the development of new catalytic applications and synthetic methods.
合成方法
DPMPT is synthesized by reacting benzophenone with thiourea in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization. The chemical structure of DPMPT is shown below:
属性
IUPAC Name |
1-benzhydryl-3-phenylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2S/c23-20(21-18-14-8-3-9-15-18)22-19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15,19H,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLXQUYFYNSTAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=S)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Diphenylmethyl)-3-phenylthiourea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetic acid](/img/structure/B5775793.png)



![N-cyclopentyl-N'-[2-(difluoromethoxy)-5-methylphenyl]thiourea](/img/structure/B5775809.png)
![{5-bromo-2-[(3-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5775811.png)
![N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N'-isobutylurea](/img/structure/B5775818.png)
![3-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide](/img/structure/B5775839.png)
![N'-{[2-(4-chloro-2-methylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5775843.png)


![N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5775862.png)

![3-[(4-chlorophenyl)thio]-N-(2-methoxybenzyl)propanamide](/img/structure/B5775876.png)